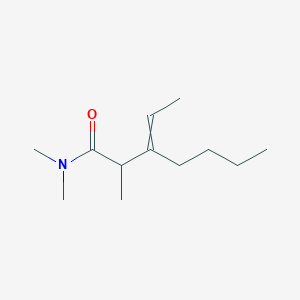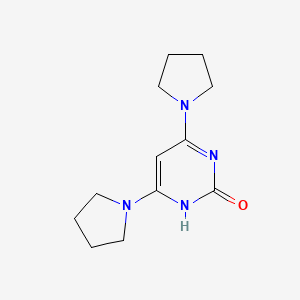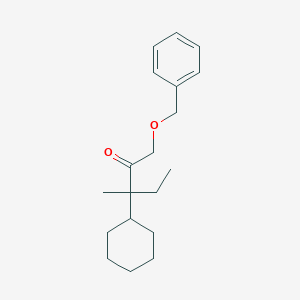
N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide” is a complex organic compound that features a combination of aromatic and aliphatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Aldehyde Group:
Formation of the Enone Structure: The enone structure can be synthesized through aldol condensation reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The enone structure can be reduced to form saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
Medicine
Research into its potential as a therapeutic agent, possibly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
Applications in materials science, such as the development of novel polymers or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of “N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide: can be compared to other sulfonamide compounds, such as sulfanilamide or sulfamethoxazole.
Enone-containing compounds: Similar to chalcones, which also feature an enone structure.
Propiedades
Número CAS |
847204-03-9 |
|---|---|
Fórmula molecular |
C18H19NO3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(2-formyl-1-phenylbut-2-enyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H19NO3S/c1-3-15(13-20)18(16-7-5-4-6-8-16)19-23(21,22)17-11-9-14(2)10-12-17/h3-13,18-19H,1-2H3 |
Clave InChI |
JBQKTHHWVISPBS-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)
![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)



